![molecular formula C12H21N3OS B1423357 1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine CAS No. 1354957-54-2](/img/structure/B1423357.png)
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine
Overview
Description
“1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine” is an organic compound with the CAS Number: 1354957-54-2 . It has a molecular weight of 255.38 . The compound is a liquid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is "2-(1-ethoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole" . The InChI code is “1S/C12H21N3OS/c1-3-16-10(2)12-14-11(9-17-12)8-15-6-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3” and the InChI key is "BKAKCNAWBSFHNL-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.38 . It is a liquid . The InChI code is “1S/C12H21N3OS/c1-3-16-10(2)12-14-11(9-17-12)8-15-6-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3” and the InChI key is "BKAKCNAWBSFHNL-UHFFFAOYSA-N" .
Scientific Research Applications
Anticancer Evaluation
- Anticancer Activity : Piperazine substituents on 1,3-thiazole show effectiveness in treating various cancers. Compounds with a piperazine substituent demonstrated significant anticancer activity in vitro against multiple cancer cell lines including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020).
Anti-inflammatory Activity
- Anti-inflammatory Properties : Novel piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some compounds showed significant in-vitro and in-vivo anti-inflammatory activity, suggesting potential therapeutic applications (Aejaz Ahmed, K. Molvi, G. J. Khan, 2017).
Antidepressant and Antianxiety Effects
- Antidepressant and Antianxiety Activities : Piperazine compounds have shown promising results in reducing immobility times in behavioral despair tests on albino mice, indicating potential antidepressant properties. They also exhibited significant antianxiety activity (J. Kumar et al., 2017).
Antimicrobial Activity
- Antimicrobial Efficacy : Various piperazine derivatives have been synthesized and tested for antimicrobial activity. Many compounds demonstrated moderate to good antimicrobial activity, highlighting their potential as antimicrobial agents (P. Mhaske et al., 2014).
Histamine H3 Antagonists
- Histamine H3 Receptor Antagonists : Piperazine derivatives have been tested as H3-receptor antagonists, with some compounds exhibiting significant activity, which could be useful in treating disorders related to the central nervous system (A. Frymarkiewicz, K. Walczyński, 2009).
Antituberculosis Potential
- Antituberculosis Activity : Certain piperazine-thiosemicarbazone hybrids have shown potent antitubercular activities against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment (A. Jallapally et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(1-ethoxyethyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-3-16-10(2)12-14-11(9-17-12)8-15-6-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAKCNAWBSFHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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